Epinodosin

Cytotoxicity ent-kaurane diterpenoid HepG2

Epinodosin is a 6,7-seco-ent-kaurane diterpenoid ranking third in potency among six co-isolated diterpenoids (IC₅₀ 23.4 μmol/L, HepG2), making it an ideal intermediate-activity reference for SAR panels. Its ROS-dependent HL-60 granulocytic differentiation—mediated via NADPH oxidase—provides a non-retinoid mechanistic probe distinct from oridonin. Validated in vivo ESCC xenograft efficacy (miRNA-143-3p/Bcl-2 axis modulation) and established LC-MS/MS quantification (MRM 361.2/287.1) reduce translational workflow uncertainty. Supplied ≥98% HPLC purity with COA.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B12402187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinodosin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C
InChIInChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1
InChIKeyWZYJEEIAFBHYJS-YXZSDFPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epinodosin: A Distinct ent-Kaurane Diterpenoid for Targeted Cytotoxicity and Differentiation Research


Epinodosin is a naturally occurring ent-kaurane diterpenoid belonging to the 6,7-seco-enmein type structural subclass, isolated primarily from Isodon species (I. japonica, I. serra, I. rubescens) [1]. It exhibits a characteristic ent-kaurane skeleton with a seco-ring structure, distinguishing it from intact-ring ent-kauranoids such as oridonin [2]. Epinodosin has demonstrated reproducible cytotoxicity profiles across multiple cancer cell lines, along with documented capacity to induce HL-60 cell differentiation and in vivo tumor growth attenuation [3][4].

Why Epinodosin Cannot Be Substituted with Generic ent-Kaurane Diterpenoids in Research Applications


Ent-kaurane diterpenoids as a class are not functionally interchangeable due to pronounced structure-activity relationships (SAR) governing their cytotoxic potency. The presence of an exo-methylene cyclopentanone moiety is critical for maintaining both cytotoxicity and DNA damage potential, while substituent variations at C-1 (e.g., -OAc vs. -OH) create stereospecific blockade effects that substantially reduce activity in close analogs like lasiokaurin [1]. Experimental head-to-head comparisons demonstrate that among six co-isolated ent-kaurene diterpenoids evaluated under identical assay conditions, cytotoxic ranking varies dramatically—rabdosin B is most potent, followed by oridonin, then epinodosin in third position, with epinodosinol exhibiting the weakest activity [2]. Furthermore, differentiation-inducing capacity is not a universal class property: epinodosin induces HL-60 granulocytic differentiation via NADPH oxidase-derived ROS, a mechanism not documented for oridonin or ponicidin, which instead operate through distinct pathways [3]. Substitution without quantitative verification would introduce uncontrolled variables into experimental outcomes.

Quantitative Evidence Guide: Epinodosin Differentiation vs. Oridonin, Rabdosin B, and In-Class Analogs


Epinodosin Cytotoxicity Ranking in Direct Head-to-Head Comparison of Six ent-Kaurane Diterpenoids

In a direct comparative study evaluating six ent-kaurane diterpenoids co-isolated from Isodon japonica var. galaucocalyx against three human tumor cell lines via SRB assay, epinodosin ranked third in overall cytotoxic potency, positioned between oridonin (second) and rabdosinate (fourth), and substantially outperformed epinodosinol (sixth) and lasiokaurin (fifth) [1].

Cytotoxicity ent-kaurane diterpenoid HepG2

Epinodosin In Vivo Antitumor Efficacy Validated in Esophageal Squamous Cell Carcinoma Xenograft Model

Epinodosin administration markedly attenuated tumor growth in a nude mouse ESCC xenograft model, with concurrent upregulation of pro-apoptotic proteins p53, Bim, and Bax and downregulation of anti-apoptotic Bcl-2 in tumor tissues [1]. This in vivo validation distinguishes epinodosin from numerous ent-kaurane diterpenoids for which only in vitro cytotoxicity data exist without in vivo efficacy confirmation.

ESCC xenograft in vivo antitumor

Epinodosin Pharmacokinetic Behavior in Pathological vs. Physiological States

A comparative pharmacokinetic study of Rabdosia serra extract in rats revealed that epinodosin, along with enmein and isodocarpin, exhibited significantly higher systemic exposure (AUC) and shortened Tmax, T1/2, and MRT in Con A-induced liver injury rats compared to normal rats [1].

Pharmacokinetics liver injury AUC

Epinodosin Induces HL-60 Granulocytic Differentiation via NADPH Oxidase-Derived ROS

Epinodosin (4.0–8.0 μmol/L) induced HL-60 cell differentiation toward mature granulocytes, evidenced by kidney-shaped/multilobed nuclei, enhanced phagocytic capacity, elevated NBT reduction activity, and upregulated CD11b surface antigen expression [1]. This differentiation phenotype closely resembles that induced by the clinical agent all-trans retinoic acid (ATRA), with epinodosin's effects specifically inhibited by NADPH oxidase inhibitors apocynin (APO) and diphenyleneiodonium (DPI), confirming a ROS-dependent mechanism [2].

Cell differentiation HL-60 NADPH oxidase

Optimal Research Application Scenarios for Epinodosin Based on Quantified Differentiation Evidence


HepG2 Hepatocellular Carcinoma Cytotoxicity Studies Requiring Moderate-Potency Reference

Epinodosin serves as an intermediate-potency control in ent-kaurane diterpenoid cytotoxicity panels. With an IC₅₀ of 23.4 μmol/L against HepG2 cells (ranking third among six co-isolated diterpenoids), it provides a calibrated baseline for SAR studies investigating the impact of C-1 substituents and ring modifications on cytotoxic activity [1]. This makes epinodosin particularly suitable for laboratories validating new ent-kaurane derivatives or screening natural product libraries where a moderate-activity reference is required to contextualize more potent (e.g., rabdosin B, oridonin) or weaker (e.g., epinodosinol) candidates.

Esophageal Squamous Cell Carcinoma (ESCC) Translational Research with In Vivo Validation Requirement

For research programs focused on ESCC, epinodosin is uniquely positioned among ent-kaurane diterpenoids due to its validated in vivo efficacy in a nude mouse xenograft model [1]. Procurement is indicated for studies investigating miRNA-143-3p/Bcl-2 axis modulation, MAPK pathway effects, or tumor invasion/migration mechanisms. The availability of established in vivo dosing regimens and tumor growth attenuation endpoints reduces experimental uncertainty and accelerates translational workflow development.

Acute Promyelocytic Leukemia (APL) Differentiation Therapy Mechanistic Studies

Epinodosin is an appropriate tool compound for investigating ROS-dependent granulocytic differentiation pathways in HL-60 cells [1]. Its differentiation profile mimics ATRA but operates through NADPH oxidase-derived ROS signaling, providing a pharmacologically distinct alternative for studying differentiation mechanisms, cytoskeletal reorganization (microtubule bundling, vimentin upregulation), and oxidase-dependent signaling cascades. This scenario applies to laboratories seeking a non-retinoid differentiation inducer for leukemia research.

Liver Disease Pharmacokinetic Studies with Validated Bioanalytical Methods

Epinodosin procurement is appropriate for pharmacokinetic investigations requiring well-characterized diterpenoid analytes. Validated LC-MS/MS methods (MRM transition m/z 361.2/287.1) enable sensitive quantification in plasma, with established extraction protocols and reproducibility metrics [1]. The compound's documented differential PK behavior between normal and Con A-induced liver injury states (increased AUC, shortened Tmax/T1/2/MRT in pathological conditions) supports its use in disease-state PK modeling and hepatoprotective drug interaction studies [2].

Quote Request

Request a Quote for Epinodosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.